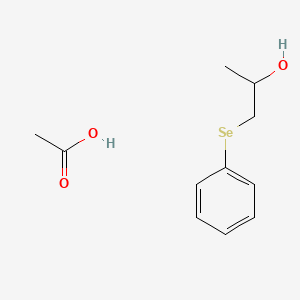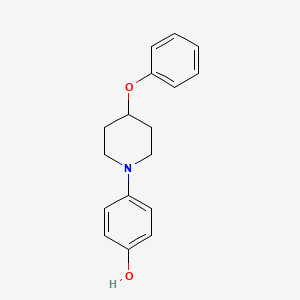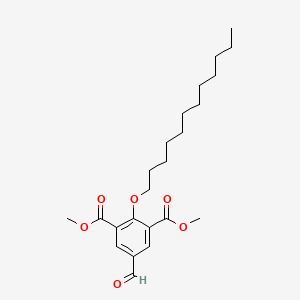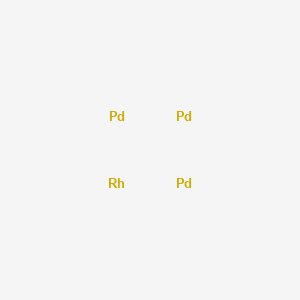
Palladium--rhodium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–rhodium (3/1) is a compound consisting of palladium and rhodium in a 3:1 ratio. Both palladium and rhodium belong to the platinum group metals, known for their exceptional catalytic properties. This compound is particularly significant in various industrial and scientific applications due to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of palladium–rhodium (3/1) can be achieved through various methods, including co-precipitation, sol-gel methods, and chemical reduction. One common approach involves the reduction of palladium and rhodium salts in the presence of a reducing agent such as hydrogen or sodium borohydride. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of palladium–rhodium (3/1) often involves the use of high-temperature reduction processes. The metals are dissolved in a suitable solvent, followed by the addition of a reducing agent. The resulting mixture is then subjected to high temperatures to facilitate the reduction and formation of the compound. This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Palladium–rhodium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s catalytic properties, making it an effective catalyst in numerous chemical processes.
Common Reagents and Conditions:
Oxidation: Palladium–rhodium (3/1) can catalyze oxidation reactions using oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur under mild conditions, making them suitable for sensitive substrates.
Reduction: The compound is also effective in reduction reactions, often using hydrogen gas or other reducing agents. These reactions are commonly conducted at elevated temperatures and pressures.
Substitution: Palladium–rhodium (3/1) can facilitate substitution reactions, particularly in organic synthesis. Common reagents include halides and organometallic compounds, with reactions occurring under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines.
Applications De Recherche Scientifique
Palladium–rhodium (3/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and oxidation.
Biology: In biological research, palladium–rhodium (3/1) is used in the development of biosensors and imaging agents due to its unique optical properties.
Industry: Palladium–rhodium (3/1) is used in the production of fine chemicals, petrochemicals, and in environmental remediation processes.
Mécanisme D'action
The mechanism of action of palladium–rhodium (3/1) involves its ability to facilitate electron transfer processes, making it an effective catalyst. The compound interacts with molecular targets such as organic substrates, facilitating reactions through the formation of intermediate complexes. These interactions often involve the activation of C-H, C-C, and C-O bonds, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Palladium–platinum (3/1): Similar to palladium–rhodium (3/1), this compound is used in catalytic applications but has different reactivity and selectivity profiles.
Rhodium–platinum (3/1): This compound also exhibits catalytic properties but is often used in different industrial processes compared to palladium–rhodium (3/1).
Palladium–ruthenium (3/1): Known for its catalytic efficiency in hydrogenation reactions, this compound is another alternative with distinct properties.
Uniqueness: Palladium–rhodium (3/1) is unique due to its specific catalytic properties, which make it highly effective in a range of chemical reactions. Its ability to facilitate both oxidation and reduction reactions under mild conditions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
691013-45-3 |
|---|---|
Formule moléculaire |
Pd3Rh |
Poids moléculaire |
422.2 g/mol |
Nom IUPAC |
palladium;rhodium |
InChI |
InChI=1S/3Pd.Rh |
Clé InChI |
GGCSAGMROFJPOM-UHFFFAOYSA-N |
SMILES canonique |
[Rh].[Pd].[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)




![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
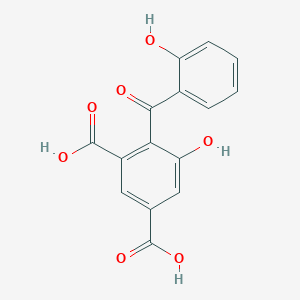
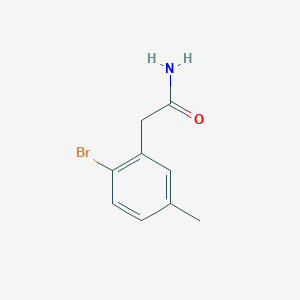
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
